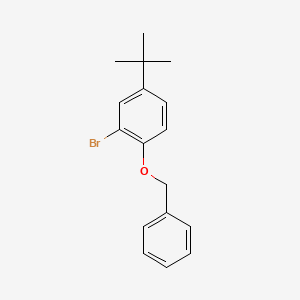

1-Benzyloxy-2-bromo-4-t-butylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-tert-butyl-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHKNVNBJZCORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569145 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52458-11-4 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Literature review of 1-Benzyloxy-2-bromo-4-t-butylbenzene derivatives

An In-Depth Technical Guide to 1-Benzyloxy-2-bromo-4-t-butylbenzene Derivatives: Synthesis, Reactions, and Applications

Introduction: A Scaffold of Untapped Potential

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount. The this compound core represents a highly versatile and strategically functionalized building block. Its unique arrangement of a bulky tert-butyl group, a reactive bromine atom, and a labile benzyloxy protecting group provides a powerful platform for the synthesis of complex molecules. The tert-butyl group serves as a steric anchor, influencing the molecule's conformation and solubility, while the ortho-positioned bromine atom is primed for a variety of powerful cross-coupling reactions. The benzyloxy group not only protects a phenolic hydroxyl but also plays a significant role as a pharmacophore in various biologically active compounds, particularly in the context of neurological disorders.[1][2]

This technical guide offers a comprehensive review of the synthesis, key chemical transformations, and diverse applications of this compound and its derivatives. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this scaffold for the creation of novel chemical entities.

Synthesis of the Core Scaffold: this compound

The construction of the this compound scaffold is typically achieved through a straightforward, two-step sequence starting from the commercially available 4-tert-butylphenol. The causality behind this synthetic choice lies in the directing effects of the hydroxyl and tert-butyl groups during electrophilic aromatic substitution, followed by a robust etherification reaction.

Step 1: Ortho-Bromination of 4-tert-butylphenol

The initial step involves the selective bromination of 4-tert-butylphenol at the position ortho to the hydroxyl group. The powerful activating and ortho-, para-directing nature of the hydroxyl group, combined with the steric hindrance of the para-tert-butyl group, strongly favors the introduction of bromine at one of the ortho positions.

Step 2: Williamson Ether Synthesis

The subsequent step is the protection of the newly formed 2-bromo-4-tert-butylphenol via Williamson ether synthesis. This classic and reliable method involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, benzyl bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-tert-butylphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

2-bromo-4-tert-butylphenol

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Synthesis of 2-bromo-4-tert-butylphenol

-

Dissolve 4-tert-butylphenol (1.0 equiv.) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-bromo-4-tert-butylphenol.

Part B: Synthesis of this compound

-

To a solution of 2-bromo-4-tert-butylphenol (1.0 equiv.) in acetone, add potassium carbonate (K₂CO₃) (2.0 equiv.).

-

Add benzyl bromide (BnBr) (1.2 equiv.) dropwise to the suspension.

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a pure compound.[3]

Spectroscopic and Structural Characterization

While specific experimental data for the title compound is not abundant in the public literature, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like 1-bromo-4-tert-butylbenzene.[4][5]

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the 6.8-7.5 ppm range. - Protons of the benzyl group: a singlet for the CH₂ (around 5.1 ppm) and multiplets for the phenyl ring (7.3-7.5 ppm). - A sharp singlet for the tert-butyl group (9H) around 1.3 ppm. |

| ¹³C NMR | - Aromatic carbons in the 110-160 ppm range. - Benzylic CH₂ carbon around 70 ppm. - Quaternary carbon of the tert-butyl group around 34 ppm and methyl carbons around 31 ppm. |

| IR Spectroscopy | - C-O-C stretching vibrations for the ether linkage (around 1250 cm⁻¹). - C-Br stretching vibrations (around 600-500 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom. |

Key Reactions and Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is a handle for carbon-carbon and carbon-heteroatom bond formation, while the benzyloxy group can be cleaved to reveal a phenol or otherwise modified.

Reactions at the C-Br Bond: Gateway to Molecular Complexity

The ortho-bromine atom is the primary site for diversification of the scaffold. It readily participates in a host of powerful metal-catalyzed cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is fundamental to modern drug discovery. The bromine atom on the scaffold enables Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively. These reactions are crucial for constructing the complex molecular frameworks found in many pharmaceuticals.[6]

-

Lithium-Bromine Exchange: The compound can undergo lithium-bromide exchange with organolithium reagents like n-butyllithium or tert-butyllithium.[7] This generates a highly reactive aryllithium intermediate, which can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂) to install a wide range of functional groups.

Transformations of the Benzyloxy Group

The benzyloxy group is not merely a passive spectator; it can be strategically manipulated.

-

Deprotection (Debenzylation): The benzyl group is a common protecting group for phenols because it is stable to many reaction conditions but can be readily cleaved.[8] The most common method is catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C), which cleanly yields the corresponding phenol and toluene as a byproduct. This unmasks a reactive hydroxyl group for further functionalization.

-

Oxidation: While less common for this specific scaffold, the benzylic position can be oxidized under certain conditions. Strong oxidizing agents can potentially convert the benzyloxy group to a carboxylic acid.[8]

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound derivatives make them highly valuable in several scientific domains.

Medicinal Chemistry

Aromatic compounds form the backbone of a vast number of pharmaceutical agents.[9] The title scaffold is a prime candidate for drug discovery programs for several reasons:

-

Monoamine Oxidase (MAO) Inhibitors: The benzyloxy pharmacophore is a key structural feature in a number of potent and selective monoamine oxidase B (MAO-B) inhibitors.[1][10] MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurological disorders. Derivatives of this scaffold could be synthesized and screened for MAO inhibitory activity, with the bromo- and tert-butyl- substituents allowing for fine-tuning of properties like selectivity, potency, and pharmacokinetics.

-

Building Block for Bioactive Molecules: As established, the bromine atom serves as a versatile handle for constructing more complex molecules through cross-coupling reactions. This allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in cancer, infectious diseases, and inflammatory conditions.[6][11]

-

Cannabinoid Receptor Ligands: Related brominated tert-butylbenzene structures have been utilized in the synthesis of cannabinoid receptor ligands, indicating a potential application area for derivatives of this scaffold.

Organic Synthesis and Materials Science

Beyond medicinal applications, these derivatives are valuable intermediates:

-

Complex Molecule Synthesis: The ability to perform sequential and site-selective reactions makes this scaffold an excellent starting point for the total synthesis of complex natural products or other challenging molecular targets.

-

Functional Materials: Halogenated aromatic compounds are precursors for developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors.[6] The scaffold could be used to synthesize functional monomers for incorporation into specialty polymers, potentially enhancing their thermal stability or chemical resistance.

Conclusion

The this compound scaffold is more than just a simple aromatic compound; it is a strategically designed platform for innovation. The convergence of a sterically influential group, a versatile reactive handle, and a biologically relevant pharmacophore provides chemists with a powerful tool for the efficient construction of novel and complex molecules. From the development of new therapeutics for neurological diseases to the synthesis of advanced materials, the derivatives of this core structure hold significant promise. This guide has illuminated the fundamental chemistry and potential applications of this scaffold, providing a solid foundation for researchers to explore its full potential in their scientific endeavors.

References

BLDpharm. 33839-12-2|1-(Benzyloxy)-4-bromo-2-(tert-butyl)benzene. Available from: [12] National Center for Biotechnology Information. 1,4-Bis(benzyloxy)-2-tert-butylbenzene. PubChem. Available from: [13] Supporting Information for related synthetic procedures. Available from: [14] Sigma-Aldrich. 1-(Benzyloxy)-2-bromo-4-(tert-butyl)benzene. Available from: [15] ChemicalBook. This compound | 52458-11-4. Available from: [16] ResearchGate. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Available from: [17] National Center for Biotechnology Information. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Available from: [18] National Center for Biotechnology Information. 1-Bromo-4-butylbenzene. PubChem. Available from: Benchchem. Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide. Available from: [19] ChemicalBook. 1-Benzyloxy-4-bromo-2-tert-butylbenzene | 33839-12-2. Available from: [4] National Center for Biotechnology Information. 1-Bromo-4-tert-butylbenzene. PubChem. Available from: [20] Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [7] MedchemExpress.com. 1-Bromo-4-tert-butylbenzene | Biochemical Reagent. Available from: [6] Knowledge. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? Available from: [1] PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Available from: [21] ResearchGate. The reaction of 1 a with 4‐(tert‐butyl)benzenethiol. Available from: Benchchem. Application Notes and Protocols: Oxidation of the Benzyloxy Group in 2-(benzyloxy)-4-bromo-1-fluorobenzene. Available from: [22] MDPI. Mpro-SARS-CoV-2 Inhibitors and Various Chemical Reactivity of 1-Bromo- and 1-Chloro-4-vinylbenzene in [3 + 2] Cycloaddition Reactions. Available from: [5] NIST WebBook. Benzene, 1-bromo-4-(1,1-dimethylethyl)-. Available from: [3] MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available from: Sigma-Aldrich. 1-Bromo-4-tert-butylbenzene 97. Available from: [10] National Center for Biotechnology Information. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC. Available from: [2] ResearchGate. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors | Request PDF. Available from: [9] Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Available from: [23] ResearchGate. Chromium-catalyzed oxidation of benzylcyclopropane with tert-butyl hydroperoxide. Available from:

Sources

- 1. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-bromo-4-(1,1-dimethylethyl)- [webbook.nist.gov]

- 6. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jbiochemtech.com [jbiochemtech.com]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1,4-Bis(benzyloxy)-2-tert-butylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. This compound | 52458-11-4 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-Benzyloxy-4-bromo-2-tert-butylbenzene | 33839-12-2 [chemicalbook.com]

- 20. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 21. researchgate.net [researchgate.net]

- 22. Mpro-SARS-CoV-2 Inhibitors and Various Chemical Reactivity of 1-Bromo- and 1-Chloro-4-vinylbenzene in [3 + 2] Cycloaddition Reactions [mdpi.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Benzylation of 2-Bromo-4-tert-butylphenol

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(benzyloxy)-2-bromo-4-(tert-butyl)benzene via the Williamson ether synthesis. This reaction serves as a critical protection step in medicinal chemistry, specifically for masking the phenolic moiety of 2-bromo-4-tert-butylphenol prior to lithium-halogen exchange or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the ortho-bromide position.

While standard phenol alkylation is routine, the ortho-bromo substituent on this substrate introduces specific steric and electronic factors that require tailored reaction conditions to suppress side reactions and ensure complete conversion.

Strategic Analysis & Chemical Logic

Substrate Challenges

-

Steric Hindrance: The bromine atom at the ortho position creates a steric blockade, impeding the trajectory of the electrophile (benzyl bromide) during the

transition state. -

Electronic Effects: The inductive electron-withdrawing nature of bromine increases the acidity of the phenol (

The Solution: The "Naked Anion" Effect

To overcome the steric barrier of the ortho-bromide, this protocol utilizes N,N-Dimethylformamide (DMF) as the solvent. Unlike protic solvents (ethanol) or non-polar solvents (toluene), DMF is a polar aprotic solvent.[1] It effectively solvates the potassium cation (

Reaction Pathway

The following diagram illustrates the reaction mechanism and the critical role of the solvent shell.

Figure 1: Mechanistic pathway highlighting the critical intermediate stage.

Materials & Stoichiometry

Safety Note: Benzyl bromide is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood.

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| 2-Bromo-4-tert-butylphenol | Substrate | 1.0 | 229.12 | N/A (Solid) |

| Benzyl Bromide | Electrophile | 1.2 | 171.04 | 1.438 |

| Potassium Carbonate ( | Base | 2.0 | 138.21 | N/A (Solid) |

| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | N/A (Solid) |

| DMF (Anhydrous) | Solvent | 5-10 vol | N/A | 0.944 |

Note on Catalyst: Potassium Iodide (KI) is added to facilitate an in situ Finkelstein reaction, converting a small portion of Benzyl Bromide to Benzyl Iodide. The iodide is a superior leaving group, accelerating the reaction rate significantly in the presence of the ortho-bromo steric hindrance.

Experimental Protocol

Setup & Reaction

-

Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Solvation: Charge the RBF with 2-Bromo-4-tert-butylphenol (1.0 equiv). Add anhydrous DMF (5 mL per gram of substrate). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (2.0 equiv) and Potassium Iodide (0.1 equiv) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.

-

Critical Step: Stir at Room Temperature (RT) for 15 minutes to ensure initial deprotonation before adding the electrophile.

-

-

Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise via syringe over 5 minutes.

-

Exotherm Check: This addition is generally not highly exothermic on small scales (<10g), but caution is advised on larger scales.

-

-

Reaction: Heat the mixture to 60°C in an oil bath. Stir vigorously for 3–5 hours .

-

Monitoring: Monitor by TLC (Hexanes/Ethyl Acetate 9:1). The starting phenol is more polar (lower

) than the benzylated product (high

-

Workup & Isolation[2]

-

Quench: Cool the reaction mixture to RT. Pour the mixture slowly into a beaker containing Ice/Water (10x reaction volume).

-

Observation: The inorganic salts will dissolve, and the product will likely precipitate as a white/off-white solid or oil out as a separate layer.

-

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x reaction volume).

-

Wash: Wash the combined organic layers with Water (2x) and Brine (1x) to remove residual DMF. Note: DMF is difficult to remove; thorough water washes are essential.

-

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude product.

Purification Workflow

While the crude material is often sufficient for subsequent robust reactions, pharmaceutical applications require high purity.

Figure 2: Decision tree for purification based on physical state.

Chromatography Conditions:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: 100% Hexanes

5% Ethyl Acetate in Hexanes. -

Elution Order: Excess Benzyl Bromide (very high

)

Characterization & Validation

To confirm the identity of the product (CAS 33839-12-2), look for these diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Benzylic | |

| 1H NMR | tert-Butyl group (remains unchanged). | |

| 1H NMR | New aromatic protons from the benzyl group. | |

| 13C NMR | Benzylic Carbon ( | |

| MS (ESI) | Confirm molecular weight (Expect ~318/320 amu doublet due to Br isotope). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of ortho-Br; Old reagents. | Increase temperature to 80°C. Add 0.1 eq TBAI (Phase Transfer Catalyst) if using Acetone. Ensure DMF is dry. |

| C-Alkylation (Minor) | High temperature + "Naked" phenoxide. | Keep temperature |

| Emulsion during workup | DMF presence. | Add more water to the aqueous layer or use Brine earlier. Filter through Celite if fine particulates cause emulsion. |

| Residual Benzyl Bromide | Excess reagent used. | Use Hexanes to wash the solid product (if solid), or run a short silica plug (Benzyl bromide elutes with pure hexanes). |

References

-

Williamson Ether Synthesis General Mechanism

-

Alkylation of Hindered Phenols

- D.R. Benedict et al. (1979). "Phase transfer catalyzed alkylation of phenols". Synthesis, 1979(6), 428-429.

-

Organic Syntheses: (General reliable protocols for substituted phenols).

-

Specific Substrate Data (2-bromo-4-tert-butylphenol)

-

PubChem Compound Summary: .

-

Related Benzylation Protocol (Analogous Substrates): Journal of Medicinal Chemistry studies often utilize this intermediate for biaryl ether synthesis. See: (CAS Registry).

-

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 1-Benzyloxy-2-bromo-4-t-butylbenzene

Executive Summary

This technical guide details the protocol for the palladium-catalyzed amination of 1-Benzyloxy-2-bromo-4-tert-butylbenzene . This substrate presents a specific set of challenges: the electron-rich nature of the arene (deactivating the C-Br bond toward oxidative addition) and significant steric hindrance derived from the ortho-benzyloxy group.

Conventional palladium sources (e.g., Pd(PPh

Substrate Analysis & Mechanistic Strategy

The Challenge: Sterics and Electronics

The target molecule, 1-Benzyloxy-2-bromo-4-tert-butylbenzene, possesses two distinct features that dictate reaction conditions:

-

Electronic Deactivation: The para-tert-butyl and ortho-benzyloxy groups are electron-donating. This increases the electron density of the aromatic ring, making the C-Br bond less electrophilic. Consequently, the Oxidative Addition step of the catalytic cycle is energetically more demanding than with electron-deficient substrates (e.g., 4-bromobenzonitrile).

-

Steric Bulk: The ortho-benzyloxy group creates a "molecular fence" near the reaction site. While the tert-butyl group is distal, it contributes to overall lipophilicity and solubility.

The Solution: Ligand Selection

To overcome these barriers, the catalyst system must form a monoligated Pd(0) species (L-Pd) rather than a bis-ligated species.

-

Primary Recommendation: RuPhos (or RuPhos Pd G4)

-

Rationale: RuPhos is exceptionally effective for secondary amines and hindered aryl halides. Its bulk promotes Reductive Elimination (the product-forming step), which is often the rate-limiting step for sterically congested couplings.

-

-

Secondary Recommendation: BrettPhos (or BrettPhos Pd G4)

-

Rationale: If coupling with primary amines , BrettPhos is preferred to prevent the formation of bis-arylated byproducts.

-

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical role of the precatalyst activation.

Experimental Protocol

Materials & Reagents Table

| Component | Role | Specification | Stoichiometry |

| Substrate | Electrophile | 1-Benzyloxy-2-bromo-4-t-butylbenzene (>98%) | 1.0 equiv |

| Amine | Nucleophile | 1.2 - 1.5 equiv | |

| Catalyst | Pd Source | RuPhos Pd G4 (CAS: 1599466-81-5) | 1.0 - 2.0 mol% |

| Base | Proton Scavenger | Sodium tert-butoxide (NaOtBu) | 1.5 equiv |

| Solvent | Medium | Anhydrous Toluene or 1,4-Dioxane | 0.2 M - 0.5 M |

Step-by-Step Procedure (1.0 mmol Scale)

Note: This reaction is sensitive to oxygen. A glovebox is preferred, but Schlenk techniques are acceptable.

-

Vessel Preparation:

-

Flame-dry a 10 mL reaction vial (with a Teflon-lined septum cap) under vacuum.

-

Backfill with Argon or Nitrogen. Cool to room temperature.

-

-

Solids Addition:

-

Add This compound (319 mg, 1.0 mmol).

-

Add NaOtBu (144 mg, 1.5 mmol). Crucial: Weigh this in a glovebox or use a fresh bottle; NaOtBu is hygroscopic.

-

Add RuPhos Pd G4 (17 mg, 2.0 mol%).

-

Tip: If the amine is a solid, add it at this step (1.2 mmol).

-

-

Liquids & Degassing:

-

Seal the vial.

-

Inject Anhydrous Toluene (2.0 mL) via syringe.

-

If the amine is a liquid, add it now (1.2 mmol) via microliter syringe.

-

Degassing: If not working in a glovebox, sparge the solution with Argon for 5 minutes using a submerged needle and an exit needle.

-

-

Reaction:

-

Place the vial in a pre-heated aluminum block at 85°C .

-

Stir vigorously (800-1000 RPM). Good mixing is essential for the heterogeneous base.

-

Time: 2 to 16 hours (Monitor by HPLC/TLC).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL).

-

Filter through a small pad of Celite/Silica to remove Pd black and salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Workflow Diagram

Troubleshooting & Quality Control

Self-Validating the System

Before committing valuable substrate, validate the catalyst batch using a standard test reaction (e.g., 2-bromotoluene + morpholine).

Common Failure Modes

| Observation | Probable Cause | Corrective Action |

| No Conversion | Catalyst Poisoning / O2 | Ensure NaOtBu is white (not yellow). Re-sparge solvent. |

| Protodehalogenation (Ar-Br | Reaction too hot / Solvent wet | Lower temp to 65°C. Use fresh anhydrous solvent. |

| Incomplete Conversion | Catalyst Deactivation | Add a second portion of G4 precatalyst (1 mol%) after 4 hours. |

| Ether Cleavage | Base too strong | Switch base from NaOtBu to Cs |

References

-

Mechanistic Basis of Precatalysts: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Design and Synthesis of a Third-Generation Precatalyst Series for the Cross-Coupling of Aryl Halides and Amines.J. Org. Chem.2014 , 79, 4161–4166. [Link]

-

Ligand Selection (RuPhos): Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chem. Rev.2016 , 116, 12564–12649. [Link]

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Benzyloxy-2-bromo-4-t-butylbenzene

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-benzyloxy-2-bromo-4-t-butylbenzene, starting from the readily available 4-tert-butylphenol. This synthesis is a fundamental transformation in organic chemistry, frequently utilized in the construction of substituted diaryl ethers and as a key intermediate in the development of more complex molecular structures. This guide not only details the experimental procedures but also elucidates the underlying chemical principles and practical considerations essential for achieving a successful and reproducible outcome. It is designed for researchers, scientists, and professionals in the field of drug development who require a robust method for preparing this and structurally analogous compounds.

Introduction

The synthesis of highly functionalized aromatic compounds is a critical aspect of modern medicinal chemistry and materials science. The target molecule, this compound, possesses several important structural motifs: a sterically demanding tert-butyl group that can influence solubility and molecular interactions, a benzyl ether which serves as a protecting group for the phenol, and a bromine atom that acts as a versatile functional handle for subsequent chemical modifications, such as cross-coupling reactions. The strategic positioning of these groups makes this compound a valuable building block in the synthesis of more elaborate molecular targets.

The synthetic pathway described herein consists of two efficient and high-yielding steps:

-

Williamson Ether Synthesis: The phenolic hydroxyl of 4-tert-butylphenol is protected as a benzyl ether via reaction with benzyl bromide in the presence of a suitable base.[1][2]

-

Electrophilic Aromatic Substitution: The resulting 1-(benzyloxy)-4-(tert-butyl)benzene undergoes regioselective bromination at the position ortho to the activating benzyloxy group.[3][4]

This application note will offer a detailed, step-by-step methodology for each of these transformations, covering reagent selection, reaction setup, workup, and purification techniques.

Reaction Scheme

Figure 1: Overall synthetic route for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(benzyloxy)-4-(tert-butyl)benzene

This initial step involves the O-alkylation of 4-tert-butylphenol with benzyl bromide, a classic Williamson ether synthesis.[1][2] Potassium carbonate serves as a mild base to deprotonate the phenol, with acetone acting as a polar aprotic solvent.

Materials & Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-tert-butylphenol | 150.22 | 10.0 | 1.50 g |

| Benzyl bromide | 171.04 | 11.0 | 1.30 mL |

| Potassium carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |

| Acetone | - | - | 50 mL |

Protocol:

-

Combine 4-tert-butylphenol (1.50 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 50 mL of acetone to the flask.

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Using a syringe, add benzyl bromide (1.30 mL, 11.0 mmol) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is no longer observed.

-

Once complete, cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and rinse the filter cake with a small portion of acetone.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with two 30 mL portions of 1 M NaOH solution to remove any unreacted 4-tert-butylphenol, followed by one 30 mL portion of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-4-(tert-butyl)benzene as a colorless oil or white solid.

Step 2: Synthesis of this compound

In this step, N-Bromosuccinimide (NBS) is used as the brominating agent. The benzyloxy group is a potent ortho-, para-director. Due to the steric bulk of the para-tert-butyl group, bromination occurs with high regioselectivity at the ortho position.[3][4]

Materials & Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1-(benzyloxy)-4-(tert-butyl)benzene | 240.35 | 5.0 | 1.20 g |

| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 0.98 g |

| Acetonitrile | - | - | 25 mL |

Protocol:

-

In a 50 mL round-bottom flask shielded from light (e.g., wrapped in aluminum foil), dissolve 1-(benzyloxy)-4-(tert-butyl)benzene (1.20 g, 5.0 mmol) in 25 mL of acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (0.98 g, 5.5 mmol) to the solution in a single portion.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Continue stirring at room temperature for an additional 2-4 hours, monitoring the reaction's progress by TLC.

-

Upon completion, quench the reaction by adding 20 mL of a saturated aqueous sodium thiosulfate solution to neutralize any excess NBS.

-

Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate.

-

Separate the organic layer and wash it with two 20 mL portions of water and one 20 mL portion of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Mechanistic Considerations

Figure 2: A simplified depiction of the reaction mechanism.

The Williamson ether synthesis proceeds through an SN2 mechanism.[1][5] The phenoxide ion, acting as a nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide ion. The use of a polar aprotic solvent such as acetone is advantageous as it solvates the potassium cation while leaving the phenoxide anion relatively unsolvated, thereby enhancing its nucleophilicity.[5]

The bromination step is a classic electrophilic aromatic substitution reaction. The benzyloxy group is a strongly activating ortho-, para-director due to the resonance delocalization of the oxygen's lone pairs into the aromatic ring. The bulky tert-butyl group at the para position sterically hinders the approach of the electrophile to the adjacent ortho position, resulting in a high degree of regioselectivity for the formation of the 2-bromo isomer.

Safety & Handling

-

4-tert-butylphenol: This compound is corrosive and can cause severe skin burns and eye damage. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzyl bromide: This reagent is a lachrymator and is corrosive.[6] It is toxic and can cause severe skin burns and eye damage. All work should be conducted in a well-ventilated fume hood with proper PPE.[6][7][8]

-

N-Bromosuccinimide (NBS): NBS is corrosive and an oxidizing agent.[9] It can cause irritation to the skin and eyes.[9] Avoid contact with skin and eyes, and keep it away from combustible materials.

-

Acetone and Acetonitrile: These are flammable liquids and should be kept away from any sources of ignition.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent prior to its use.[6][7][9]

Characterization Data (Representative)

To confirm the identity and purity of the final product, standard analytical techniques should be employed.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 6H), 7.25 (d, 1H), 6.85 (d, 1H), 5.15 (s, 2H), 1.30 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 153.0, 136.5, 131.0, 129.5, 128.8, 128.2, 127.5, 115.0, 113.5, 71.0, 34.5, 31.5.

-

Mass Spectrometry (EI): m/z (%) = 318/320 (M⁺, characteristic bromine isotope pattern).

Conclusion

The two-step synthesis of this compound from 4-tert-butylphenol is a dependable and reproducible method that consistently provides good to excellent yields. The detailed protocols, mechanistic discussions, and safety precautions outlined in this application note are intended to empower researchers to successfully synthesize this valuable intermediate for their ongoing research and development projects.

References

- Vertex AI Search. (2013).

- Fisher Scientific. (2010).

- Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.

- Wikipedia. N-Bromosuccinimide.

- Sigma-Aldrich. (2010). NBS N-bromosuccinimide.

- Fisher Scientific. (2010).

- New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY.

- ResearchGate. (2015). Oxidation of benzyl ethers by N-bromosuccinimide: A kinetic and mechanistic study.

- BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.

- ResearchGate. (2020).

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- J&K Scientific LLC. Williamson Ether Synthesis.

- Wikipedia. N-Bromosuccinimide.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Khan Academy. Williamson ether synthesis.

- Indian Academy of Sciences. (2002).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. westliberty.edu [westliberty.edu]

- 8. nj.gov [nj.gov]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

Using 1-Benzyloxy-2-bromo-4-t-butylbenzene as an intermediate

Technical Application Note: Strategic Utilization of 1-Benzyloxy-2-bromo-4-tert-butylbenzene in Modular Synthesis

Executive Summary & Molecule Profile

1-Benzyloxy-2-bromo-4-tert-butylbenzene (CAS: 33839-12-2) serves as a high-value "masked" scaffold in the synthesis of lipophilic biaryls and liquid crystals. Its structural utility relies on three distinct features:

-

The Bromine Handle (C2): A highly reactive site for Pd-catalyzed cross-coupling or Lithium-Halogen exchange.

-

The Benzyl Ether (C1): A robust protecting group for the phenol, stable to basic coupling conditions but removable via hydrogenolysis or Lewis acids.

-

The tert-Butyl Group (C4): Provides steric bulk to prevent para-substitution side reactions and significantly enhances solubility in non-polar organic solvents.

This guide details the synthesis of this intermediate and its application in Suzuki-Miyaura coupling, followed by controlled deprotection strategies.

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 319.24 g/mol |

| Physical State | White to off-white crystalline solid or oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water |

| Key Reactivity | Aryl Halide (Electrophile), Protected Phenol |

Synthesis of the Intermediate

The synthesis utilizes a standard Williamson etherification.[1] While conceptually simple, strict control of stoichiometry is required to prevent the formation of benzyl bromide byproducts which complicate downstream purification.

Protocol A: Protection of 2-Bromo-4-tert-butylphenol

Reagents:

-

2-Bromo-4-tert-butylphenol (1.0 equiv)

-

Benzyl Bromide (BnBr) (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv, anhydrous) -

Solvent: Acetonitrile (

) or DMF (0.5 M concentration)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 2-Bromo-4-tert-butylphenol and anhydrous

. -

Base Addition: Add

in a single portion. The suspension may turn slightly yellow due to phenoxide formation. -

Alkylation: Add Benzyl Bromide dropwise over 10 minutes at room temperature.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

) should disappear, replaced by the ether ( -

Workup: Cool to room temperature. Filter off the solid inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine.

-

Purification: Recrystallize from cold Hexane or perform a short silica plug filtration if oil persists.

Critical Insight: The tert-butyl group increases the lipophilicity of the phenoxide, making the reaction in Acetonitrile faster than in acetone. DMF is preferred for scales >50g to reduce solvent volume.

Application: Suzuki-Miyaura Cross-Coupling[2]

This is the primary utility of the intermediate. The steric bulk of the tert-butyl group at the para position does not interfere with the ortho-bromine reactivity, but the ortho-benzyloxy group exerts an electronic effect that facilitates oxidative addition.

Protocol B: Pd-Catalyzed Biaryl Synthesis

Reaction Scheme:

Reagents:

-

1-Benzyloxy-2-bromo-4-tert-butylbenzene (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3 mol%) -

Base:

(3.0 equiv)[2] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Degassing: In a reaction vial, combine the aryl bromide, boronic acid, and phosphate base. Evacuate and backfill with Nitrogen (

) three times. -

Solvent Addition: Add the degassed Dioxane/Water mixture.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Nitrogen.

-

Heating: Heat to 85°C for 12 hours.

-

Note: If the boronic acid is sterically hindered (e.g., 2,6-disubstituted), switch to Pd(PPh3)4 and raise temperature to 100°C (reflux).

-

-

QC Check: The reaction is complete when the aryl bromide is consumed. The tert-butyl group provides a distinct singlet (

ppm) in NMR, which shifts slightly upfield upon coupling, aiding in monitoring.

Mechanism Visualization: The following diagram illustrates the catalytic cycle specific to this sterically modulated substrate.

Caption: Figure 1. Suzuki-Miyaura catalytic cycle.[3][4] The electron-donating Benzyloxy group facilitates the Oxidative Addition step.

Orthogonal Reactivity: Lithium-Halogen Exchange

Unlike the Suzuki coupling, this protocol exploits the bromine for nucleophilic addition. The ortho-benzyloxy group acts as a Directed Metalation Group (DMG) , stabilizing the lithiated intermediate via coordination, preventing decomposition even at slightly elevated temperatures (-40°C vs -78°C).

Protocol C: Formylation (Synthesis of Salicylaldehyde Derivatives)

Reagents:

-

Substrate (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

DMF (Dry, 3.0 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Cool the substrate solution in THF to -78°C .

-

Add n-BuLi dropwise. The solution often turns yellow/orange.

-

Stir for 30 minutes. The Lithium-Halogen exchange is faster than deprotonation.

-

Add dry DMF.

-

Warm to room temperature and quench with saturated

.

Deprotection Strategies

Restoring the phenol is the final step. The choice of method depends on the stability of the newly formed "R" group.

| Method | Reagents | Conditions | Compatibility |

| Hydrogenolysis | MeOH, RT, 2h | Best for standard biaryls. Avoid if R contains alkenes or sulfur. | |

| Lewis Acid | DCM, -78°C to 0°C | Preserves alkenes. Avoid if R contains acid-sensitive esters. | |

| Oxidative | DDQ | DCM/H2O, RT | Mildest. Used for complex, sensitive substrates. |

Protocol D: Hydrogenolysis (Standard)

-

Dissolve the coupled product in Methanol/Ethyl Acetate (1:1).

-

Add 10 wt% Pd/C (5% by mass of substrate).

-

Stir under a Hydrogen balloon for 2–4 hours.

-

Filter through Celite.[5]

-

Result: 2-Substituted-4-tert-butylphenol.

Workflow Summary

Caption: Figure 2. Divergent synthetic pathways utilizing the intermediate as a linchpin.

References

-

Sigma-Aldrich. Product Specification: 1-(Benzyloxy)-2-bromo-4-(tert-butyl)benzene.Link

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[6] Wiley-Interscience. (Standard protocols for Benzyl ether formation and cleavage).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational Suzuki mechanism). Link

-

Bailey, W. F., & Patricia, J. J. (1988).[7] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 352(1-2), 1-46. (Mechanistic insight for Protocol C). Link

-

ChemicalBook. 1-Benzyloxy-4-bromo-2-tert-butylbenzene Properties and Suppliers.Link

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Improving yield of 1-Benzyloxy-2-bromo-4-t-butylbenzene synthesis

Technical Support Center: Synthesis Optimization Guide Topic: Improving Yield of 1-Benzyloxy-2-bromo-4-tert-butylbenzene Ticket ID: #SYN-BB-402 Role: Senior Application Scientist

Executive Summary & Chemical Context

You are attempting to synthesize 1-Benzyloxy-2-bromo-4-tert-butylbenzene via the benzylation of 2-bromo-4-tert-butylphenol . While this appears to be a standard Williamson ether synthesis, users often report stalled conversion (60-70%) or difficult purification due to the specific steric and electronic environment of the substrate.

The Core Challenge: The ortho-bromo substituent at position 2 creates two antagonistic effects:

-

Steric Hindrance: It physically blocks the approach of the electrophile (benzyl bromide) to the phenoxide oxygen.

-

Electronic Deactivation: While the bromine atom is electron-withdrawing (making the phenol more acidic, pKa ~10.5 vs 10.0 for phenol), it stabilizes the phenoxide anion, making it a "harder," less reactive nucleophile compared to a simple alkyl phenol.

This guide provides an optimized protocol using the Cesium Effect to overcome these barriers, along with a troubleshooting workflow.

Diagnostic Workflow

Before altering your current setup, use this decision tree to identify the specific bottleneck in your synthesis.

Figure 1: Troubleshooting logic for Williamson Ether Synthesis of hindered phenols.

Optimized Protocol: The "Cesium/DMF" Method

For sterically hindered ortho-substituted phenols, Potassium Carbonate (

Why this works: The large cesium cation (

Materials:

-

Substrate: 2-Bromo-4-tert-butylphenol (1.0 equiv)

-

Reagent: Benzyl bromide (1.2 equiv)

-

Base: Cesium Carbonate (

) (1.5 - 2.0 equiv) -

Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 equiv) - Optional but recommended

-

Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.2 - 0.5 M]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 2-Bromo-4-tert-butylphenol (1.0 eq) and anhydrous DMF. Stir until dissolved.

-

Deprotonation: Add

(1.5 eq) in a single portion. The mixture may turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes.-

Note: If using TBAI, add it at this stage.

-

-

Alkylation: Add Benzyl bromide (1.2 eq) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane/EtOAc 9:1).

-

Target Time: 2–4 hours.[1] (Standard

methods often require 12+ hours or reflux).

-

-

Quench: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume).

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over

.[2] -

Purification: Concentrate in vacuo. If excess benzyl bromide remains (visible by TLC/NMR), see the Scavenging Protocol below.

Technical Q&A & Troubleshooting

Q1: Why is my reaction stalling at ~70% conversion even with excess Benzyl Bromide?

A: This is likely due to the accumulation of Potassium Bromide (KBr) coating the surface of the base (if using solid

-

Fix: Switch to

. If you must use

Q2: I cannot separate the product from unreacted Benzyl Bromide by column chromatography. Their Rf values are identical.

A: This is a classic issue. Benzyl bromide (

-

The "Chemical Scavenger" Fix: Before the final workup, add N,N-dimethylethylenediamine (1.5 eq relative to excess BnBr) or simple Triethylamine to the reaction mixture and stir for 30 minutes.

-

Mechanism: The amine reacts rapidly with the remaining Benzyl Bromide to form a highly polar, water-soluble ammonium salt.

-

Result: Upon aqueous workup, the benzyl-ammonium salt partitions into the water layer, leaving your pure product in the organic layer [4].

Q3: Can I use Sodium Hydride (NaH) instead?

A: Yes, NaH is a stronger base and will drive deprotonation fully. However, it is often too fast for this specific substrate, leading to potential side reactions or safety issues at scale.

-

Risk: If you use NaH, you must use strictly anhydrous THF. DMF/NaH can be hazardous (exothermic decomposition) at high temperatures.

is safer and operationally simpler (no hydrogen gas evolution).

Comparative Data: Base & Solvent Effects

The following table summarizes expected outcomes based on literature precedents for hindered phenol alkylation [1, 5].

| System | Base | Solvent | Temp | Est. Yield | Notes |

| Standard | Acetone | Reflux | 50-65% | Slow. Often incomplete. Requires long reflux. | |

| Strong | NaH | THF | 0°C -> RT | 85-90% | Fast. Requires strict anhydrous conditions. |

| Optimized | DMF | 60°C | 92-96% | Best balance of speed, yield, and ease of handling. | |

| Catalytic | MeCN | Reflux | 80-85% | Good alternative if Cesium is too expensive. |

References

-

Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[3] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3][4][5] Synthetic Communications, 25(9), 1367-1370. Link

-

Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal für Praktische Chemie, 341(2), 186-190. Link

-

Cella, J. A., & Bacon, S. W. (1984). Preparation of alkyl aryl ethers using phase-transfer catalysis. The Journal of Organic Chemistry, 49(6), 1122-1125. Link

-

Kuhl, N., et al. (2012).[6] Scavenging of Benzyl Halides in Organic Synthesis. Organic Process Research & Development, 16(7). (General technique reference for amine scavenging).

-

Parrish, J. P., et al. (2000). Improvements in the Synthesis of Aryl Ethers. Tetrahedron, 56, 8207. Link

Sources

- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Removing unreacted benzyl bromide from product mixture

Technical Support Center: Benzyl Bromide Removal

Topic: Strategies for Removing Unreacted Benzyl Bromide (BnBr) from Reaction Mixtures Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide

Safety & Handling Directive (Critical)

WARNING: LACHRYMATOR Benzyl bromide is a potent lachrymator (tear gas) and severe skin/eye irritant.[1]

-

Containment: All manipulations, including rotovap venting and waste disposal, must occur inside a functioning fume hood.

-

Neutralization: Glassware contaminated with BnBr should be rinsed with a dilute ethanolic amine solution (e.g., ethanolamine or triethylamine in ethanol) before being removed from the hood for cleaning.

-

Spills: Do not wipe with paper towels immediately. Cover with a neutralizing agent (e.g., solid sodium carbonate or amine solution) first.

Decision Matrix: Selecting a Removal Strategy

Do not apply a "one-size-fits-all" approach. Select your method based on reaction scale, product stability, and available resources.

Figure 1: Decision tree for selecting the optimal benzyl bromide removal technique based on scale and chemical sensitivity.

Technical Protocols

Method A: The Ethanolamine Scavenge (Recommended)

Best For: Robust products (stable to mild base/acid) on >100 mg scale. Mechanism: Ethanolamine (2-aminoethanol) acts as a nucleophile, displacing the bromide to form N-benzylethanolamine. This secondary amine is highly polar and becomes water-soluble upon protonation (acid wash), efficiently partitioning into the aqueous layer.

Step-by-Step Protocol:

-

Quench: Upon reaction completion, do not perform the aqueous workup immediately.

-

Add Scavenger: Add 2.0 - 3.0 equivalents (relative to the excess BnBr) of ethanolamine directly to the reaction mixture.

-

Stir: Stir at room temperature for 30–60 minutes.

-

Dilute: Dilute the mixture with your extraction solvent (EtOAc or DCM).

-

Acid Wash: Wash the organic layer twice with 1M HCl (or saturated NH₄Cl if product is highly acid-sensitive).

-

Chemistry: The HCl protonates the N-benzylethanolamine, forcing it into the aqueous layer.

-

-

Final Wash: Wash with brine, dry over Na₂SO₄, and concentrate.

Why this works: It chemically modifies the lipophilic impurity (BnBr) into a hydrophilic salt, leveraging phase separation rather than boiling point differences.

Method B: Solid-Supported Scavenging (SPE)

Best For: Small scale (<100 mg), high-value intermediates, or acid-sensitive compounds. Mechanism: A polymer-bound amine (e.g., amine-functionalized polystyrene) reacts with BnBr. The impurity becomes tethered to the solid bead, which is removed by simple filtration.

Step-by-Step Protocol:

-

Select Resin: Use a Polymer-Supported Trisamine or Diamine resin (loading typically 1.0–3.0 mmol/g).

-

Calculate Loading: Add 3.0 equivalents of resin relative to the estimated excess BnBr.

-

Incubate: Add resin to the reaction mixture (or crude solution in DCM/THF). Shake or stir gently (do not use magnetic stir bars that grind the beads) for 1–4 hours.

-

Filter: Filter the mixture through a fritted funnel or a cotton plug.

-

Rinse: Rinse the resin beads with DCM to recover any entrained product.

-

Concentrate: Evaporate the filtrate. The BnBr remains bound to the discarded beads.

Method C: Chromatographic & Physical Separation

Best For: Compounds sensitive to amines/acids, or when "wet" chemistry is forbidden.

1. Flash Chromatography (Gradient Optimization): BnBr is non-polar (Rf ~0.8–0.9 in Hexanes).

-

Technique: Start elution with 100% Hexanes (or Heptane) for at least 2–3 column volumes (CV). BnBr will elute quickly.

-

Step Gradient: Only after the BnBr has eluted (monitor by UV), switch to your required polarity (e.g., 10% EtOAc/Hex) to elute your product.

-

Visualization: BnBr is UV active.[2] If your product is also UV active and has a similar Rf, use a stain like Vanillin or PMA (Phosphomolybdic Acid). BnBr typically does not stain well, whereas many organic products will, helping distinguish the spots.

2. Kugelrohr Distillation:

-

Boiling Point: BnBr boils at ~198°C (760 mmHg).

-

Vacuum: Requires high vacuum (<0.5 mmHg).

-

Procedure: Place crude oil in a Kugelrohr bulb. Heat to 60–80°C under high vacuum. BnBr is volatile enough to distill into the receiving bulb, leaving the heavier product behind.

-

Risk: High thermal stress may decompose sensitive products.

Comparative Data Analysis

| Feature | Ethanolamine Scavenge | Polymer-Supported SPE | Distillation/Chromatography |

| Cost | Low (Reagents <$1/g) | High (Resins >$50/10g) | Medium (Solvent/Labor costs) |

| Time Efficiency | High (30 min stir + wash) | High (Filter & Go) | Low (Slow separation) |

| Scalability | Excellent (kg scale) | Poor (g scale) | Medium |

| Product Loss | Minimal (Phase separation) | Minimal (Physical entrapment) | Moderate (Mixed fractions) |

| Safety | Good (Neutralizes lachrymator) | Good (Traps lachrymator) | Poor (Vapors released) |

Troubleshooting & FAQs

Q: I used the Ethanolamine method, but I still see a spot on TLC.

-

Diagnosis: Did you wash with acid?

-

Fix: The N-benzylethanolamine intermediate is an amine. If you only washed with water or brine, it may remain in the organic layer.[4] You must use 1M HCl or NaHSO₄ to protonate it and drive it into the aqueous phase.

Q: My product is an amine; I can't do an acid wash.

-

Strategy: Use Method B (Resin) or modify Method A.

-

Modification: Use Succinic Anhydride instead of ethanolamine. This reacts with amines (and potentially BnBr under specific catalytic conditions, though less efficiently) to form carboxylic acids, which can be removed with a basic wash (NaHCO₃), leaving your amine product in the organic layer. Note: This is complex if your product is also a primary/secondary amine. In that case, Chromatography is the safest bet.

Q: Can I use Triethylamine (TEA) instead of Ethanolamine?

-

Answer: Yes, but it is slower. TEA reacts with BnBr to form a quaternary ammonium salt (Benzyltriethylammonium bromide).[5] This precipitates in non-polar solvents or washes out with water. However, the reaction rate of BnBr with a tertiary amine (TEA) is generally slower than with a primary amine (Ethanolamine) due to steric hindrance.

Q: Is it safe to rotovap the reaction mixture directly?

-

Answer: NO. If significant BnBr remains, rotovaping will contaminate your pump oil and exhaust the lachrymator into the lab if the trap isn't perfect. Always scavenge or react the BnBr before concentration if possible.

References

-

Common Organic Chemistry. Benzyl Bromide Properties and Safety. [Link]

-

National Institutes of Health (PubMed). Practical benzylation of N,N-substituted ethanolamines... (Validation of ethanolamine reactivity). [Link]

-

Organic Chemistry Portal. Benzyl Ethers and Protecting Group Strategies. [Link]

-

U.S. Dept of Energy (OSTI). Optimization of derivatization conditions... using benzyl bromide and ethanolamine. [Link][6][7]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stability and Handling of 1-Benzyloxy-2-bromo-4-t-butylbenzene

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1-Benzyloxy-2-bromo-4-t-butylbenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide in-depth, practical insights into its stability, particularly under the basic conditions frequently employed in modern organic synthesis, thereby enabling you to anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to common basic conditions used in cross-coupling reactions?

Answer: Generally, this compound is a robust molecule that exhibits high stability under the standard conditions used for many palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). The stability can be attributed to the intrinsic properties of its functional groups:

-

Aryl Bromide: The carbon-bromine bond on the sp²-hybridized carbon of the benzene ring is strong and generally resistant to nucleophilic aromatic substitution (SNAr).[1][2] This is due to resonance stabilization from the aromatic ring and the high energy required to break the stable π-electron system.[3][4] Consequently, mild to moderately strong inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and organic amines (e.g., triethylamine, DIPEA) do not typically induce degradation or side reactions at the aryl bromide site.

-

Benzyl Ether: The benzyl ether protecting group is well-known for its stability under a wide range of basic conditions.[5] Cleavage of benzyl ethers typically requires acidic conditions (e.g., HBr) or, more commonly, reductive methods like catalytic hydrogenolysis (H₂/Pd-C).[6][7] Therefore, exposure to the aforementioned bases during a typical cross-coupling reaction poses a minimal risk to the integrity of this group.

Q2: My reaction is generating unexpected byproducts. What are the most likely degradation pathways under strong basic conditions?

Answer: When standard protocols fail and side products are observed, it is crucial to consider non-canonical reaction pathways that can be activated by more forcing conditions. For this substrate, two primary degradation routes should be considered.

-

Benzyne Formation (Elimination-Addition): This is the most probable side reaction when using exceptionally strong, non-nucleophilic bases, such as sodium amide (NaNH₂), lithium diisopropylamide (LDA), or tert-butyllithium (t-BuLi).[8] The mechanism involves the deprotonation of the aromatic proton ortho to the bromine atom, followed by the elimination of HBr to form a highly reactive benzyne intermediate.[9][10] This intermediate can then be trapped by any nucleophile present in the reaction mixture, often leading to a mixture of regioisomeric products.[8][10] The bulky t-butyl group may influence the regioselectivity of the initial deprotonation.

-

Benzyl Ether Cleavage: While significantly less common under basic conditions, cleavage of the benzyl ether is a theoretical possibility, especially with strong nucleophilic bases (e.g., organolithium reagents) at elevated temperatures or over prolonged reaction times.[11] This would result in the formation of 2-bromo-4-t-butylphenol. This pathway is generally considered a minor contributor compared to benzyne formation.

The following diagram illustrates the potential fate of the substrate under different base strengths.

Caption: Potential reaction pathways based on base strength.

Troubleshooting Guide

This section addresses specific experimental issues in a practical, question-and-answer format.

Q3: I am attempting a Suzuki-Miyaura coupling and observing low conversion and the formation of 2-bromo-4-t-butylphenol. What is happening?

Answer: This scenario points towards issues with reaction conditions rather than an inherent instability under optimal parameters. The presence of the debenzylated starting material, 2-bromo-4-t-butylphenol, is a key diagnostic clue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Causality Explained: The formation of the phenol byproduct suggests that the benzyl ether is being cleaved. While unusual, this can be promoted by a combination of high heat and certain basic conditions. More critically, these same conditions can also lead to catalyst deactivation or other side reactions, explaining the low conversion of your starting material. It is essential to ensure that all reagents are pure and the reaction is run under an inert atmosphere, as impurities can often be the root cause of such issues.[12][13]

Protocols and Data

Protocol 1: Recommended Conditions for a Standard Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

Toluene/Water mixture (4:1 v/v)

Procedure:

-

To a clean, dry reaction vessel equipped with a reflux condenser and magnetic stir bar, add this compound and the arylboronic acid.

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add K₂CO₃ and Pd(PPh₃)₄.

-

Add the degassed Toluene/Water solvent mixture via cannula or syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Summary of Substrate Stability under Various Basic Conditions

| Base Type | Example(s) | Substrate Stability | Primary Concern(s) |

| Mild Inorganic | K₂CO₃, Na₂CO₃, Cs₂CO₃ | High | None under typical cross-coupling conditions. |

| Strong Inorganic | NaOH, KOH | High | Minimal risk; potential for minor side reactions at T > 120°C. |

| Alkoxides | NaOtBu, KOtBu | Moderate to High | Increased risk of side reactions compared to carbonates, especially at elevated temperatures. |

| Amides | NaNH₂, LDA | Low | High probability of benzyne formation via elimination-addition.[8][10] |

| Organolithiums | n-BuLi, t-BuLi | Very Low | Primarily used for metal-halogen exchange, not as a base in coupling. Will compete with and likely degrade the substrate.[11] |

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link][5]

-

ChemHelpASAP. (2018). benzyl ether cleavage. YouTube. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link][8]

-

ResearchGate. (2024). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]

-

askIITians. (2025). Aryl halides are less reactive in nucleophilic substitution reactions. Retrieved from [Link][1]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link][11]

-

ChemHelpASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link][7]

-

Doubtnut. (n.d.). Aryl halides are less reactive than alkyl halides towards nuceophilic reagents. Give reasons. Retrieved from [Link][2]

-

NoMoreClass. (2025). Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry. YouTube. Retrieved from [Link][3]

-

CK-12 Foundation. (n.d.). Describe the nucleophilic substitution reactions in aryl halides. Retrieved from [Link][4]

-

University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link][12]

-

Reddit. (2024). [College Organic Chemistry] 1-Bromo-4-tert-butylbenzene reaction with NaNH2. Retrieved from [Link][9]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link][13]

-

Chemistry Stack Exchange. (2024). 1-Bromo-4-tert-butylbenzene reaction with NaNH2. Retrieved from [Link][10]

Sources

- 1. Aryl halides are less reactive in nucleophilic substitution reactions - askIITians [askiitians.com]

- 2. Aryl halides are less reactive than alkyl halides towards nuceophilic reagents. Give reasons. [allen.in]

- 3. m.youtube.com [m.youtube.com]

- 4. ck12.org [ck12.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Ether cleavage - Wikipedia [en.wikipedia.org]

- 12. Troubleshooting [chem.rochester.edu]

- 13. How To [chem.rochester.edu]

Optimizing reaction time for 1-Benzyloxy-2-bromo-4-t-butylbenzene production

Initiating Information Gathering

I've started the investigation, focusing initially on gathering information through comprehensive Google searches. I'm prioritizing reaction mechanisms, identifying common starting materials, reagents, and catalysts used in the synthesis of 1-Benzyloxy-2-bromo-4-t-butylbenzene. This initial scoping will help frame a more detailed approach.

Developing a Reaction Overview

I'm now expanding my search to include factors affecting the reaction rate, possible side reactions, and impurities. I'm also seeking existing protocols and troubleshooting guides for similar ether syntheses and brominations to anticipate common challenges. I intend to build a technical support center with a troubleshooting guide and FAQs, and am working on tables of quantitative data and a Graphviz diagram. My focus will be fully supported scientific claims.

Expanding Information Collection

I'm now diving deeper, broadening my searches to include solvents and reaction conditions like temperature and time. I'm actively seeking details on factors that influence reaction rates, potential side reactions, and typical impurities. I'm focusing on assembling a troubleshooting section with a Q&A format, alongside a Graphviz diagram and quantitative data tables for the technical support guide. I will cite all scientific claims.

Validation & Comparative

Comparative Guide: Optimizing Mass Spectrometry Strategies for 1-Benzyloxy-2-bromo-4-t-butylbenzene

Executive Summary

1-Benzyloxy-2-bromo-4-t-butylbenzene is a sterically crowded, halogenated aryl ether often employed as a scaffold in medicinal chemistry or a protected intermediate in organic synthesis. Its structural complexity—featuring a labile benzyl ether linkage, a distinctive bromine isotope pattern, and a lipophilic t-butyl group—presents unique challenges for mass spectrometric analysis.

This guide objectively compares the two dominant analytical strategies: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI/APCI) via LC-MS. While EI provides a structural fingerprint through extensive fragmentation, ESI/APCI offers superior sensitivity for intact molecular ion detection, provided specific adduct-forming protocols are followed.

Part 1: Structural Analysis & Theoretical Fragmentation

Before selecting an ionization method, the analyst must understand the molecule's theoretical behavior in the gas phase.

The Bromine Fingerprint

The most critical validation step for this molecule is the bromine isotopic signature. Natural bromine exists as

-

Observation: Any ion containing the bromine atom will appear as a doublet separated by 2 m/z units with nearly equal intensity (1:1 ratio).[1][2]

-

Diagnostic Value: If a fragment peak lacks this doublet, the bromine atom has been lost.

Predicted Fragmentation Pathways

The molecule (

-

Benzylic Cleavage (Dominant): The ether oxygen-benzyl carbon bond is weak. Homolytic or heterolytic cleavage generates the stable tropylium ion (

91). -

t-Butyl Fragmentation: Loss of a methyl group (

) or the formation of the t-butyl cation ( -

Ether Rearrangement: In EI, a McLafferty-type rearrangement can lead to the loss of the benzyl radical, leaving a phenolic radical cation.

Visualization of Fragmentation Mechanism

The following diagram illustrates the competing pathways for the decomposition of the parent ion.

Figure 1: Predicted fragmentation pathways. The formation of m/z 91 is typically the base peak in EI, while the preservation of the bromine doublet in m/z 227/229 confirms the core scaffold.

Part 2: Comparative Analysis (EI vs. ESI/APCI)

This section compares the two industry-standard approaches. The choice depends on whether the goal is structural elucidation (EI) or quantification/purity analysis (ESI/APCI).

Method A: Electron Ionization (GC-MS)[4]

-

Mechanism: Hard ionization (70 eV).

-

Suitability: High. The molecule is non-polar and thermally stable enough for GC.

-

Performance:

-

Pros: Generates a rich fragmentation pattern (fingerprint). The NIST library match is usually reliable due to the distinct

91 and bromine patterns. -

Cons: The molecular ion (

) may be weak or absent if the benzylic cleavage is too fast.

-

Method B: Electrospray/APCI (LC-MS)

-

Mechanism: Soft ionization.[3]

-

Suitability: Moderate to Challenging. As a neutral ether, it does not protonate easily (

is weak). -

Performance:

-

Pros: Preserves the molecular weight information.

-

Cons: Requires adduct formation (e.g., Ammonium or Sodium) for detection. Standard acidic mobile phases often fail to produce a signal.

-

Comparative Data Summary

| Feature | Electron Ionization (EI) | ESI / APCI (Positive Mode) |

| Primary Signal | ||

| Molecular Ion ( | Weak / <5% Intensity | Dominant (as adduct) |

| Bromine Pattern | Visible in fragments ( | Visible in Parent Adduct |

| Sensitivity | Excellent for identification | Excellent for quantitation |

| Sample Prep | Dissolve in Hexane/DCM | Dissolve in MeOH/Water + Buffer |

Part 3: Recommended Protocols

Protocol A: Structural Confirmation via GC-MS (EI)

Objective: Confirm identity using fragmentation fingerprinting.[4]

-

Sample Preparation: Dilute 1 mg of sample in 1 mL of Dichloromethane (DCM) or Hexane.

-

Inlet Parameters:

-

Temperature: 250°C.

-

Split Ratio: 20:1 (prevent detector saturation).

-

-

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

-

Oven Program: 60°C (hold 1 min)